1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that features an imidazole ring, a bromophenyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a thiol to form the bromophenylmethylsulfanyl group.
Coupling with Phenylethanone: The final step involves coupling the bromophenylmethylsulfanyl-imidazole intermediate with phenylethanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-11-21(18)17(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUGKOKRRYTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.